

Metal-Catalyzed Ring-Opening Reactions of 2H-Azirines: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Benzyl-2H-azirine

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This document provides detailed application notes and experimental protocols for the metal-catalyzed ring-opening reactions of 2H-azirines. These highly strained three-membered heterocycles serve as versatile building blocks in organic synthesis, enabling the construction of a wide array of valuable nitrogen-containing molecules. The protocols outlined herein focus on synthetically relevant transformations catalyzed by various transition metals, including palladium, copper, iron, rhodium, and gold.

Application Notes

The ring-opening of 2H-azirines, driven by the release of significant ring strain, can be effectively controlled by transition metal catalysts to achieve a variety of synthetic outcomes. The choice of metal catalyst, ligands, and reaction partners dictates the reaction pathway, leading to the formation of diverse heterocyclic scaffolds and functionalized acyclic molecules.

Key applications include:

- Synthesis of Polysubstituted Pyrroles and Pyrazoles: Copper and palladium catalysts have been shown to be highly effective in the synthesis of polysubstituted pyrroles and pyrazoles. For instance, a copper-catalyzed ring expansion of 2H-azirines with terminal alkynes provides a powerful method for constructing 3-alkynyl polysubstituted pyrroles.^{[1][2]} Similarly, a palladium-catalyzed reaction with hydrazones offers an alternative route to various polysubstituted pyrazoles.^[3]

- Formation of Indoles: Iron(II) chloride has emerged as an inexpensive and non-toxic catalyst for the synthesis of 2,3-disubstituted indoles through the ring-opening of 2H-azirines. This method proceeds via an amination of aromatic C-H bonds and tolerates a variety of functional groups.[4]
- Construction of Pyridines: Gold and copper catalysts can be employed for the synthesis of functionalized pyridines. A gold-catalyzed intramolecular transfer of an alkenyl nitrene from a 2-propargyl 2H-azirine to the alkyne moiety leads to the formation of polysubstituted pyridines.[5]
- Synthesis of α -Amido Ketones: Palladium catalysis can facilitate the C–N bond cleavage of 2H-azirines in the presence of carboxylic acids, leading to the formation of valuable α -amido ketone derivatives.[6]
- C-C Bond Formation via C-H Activation: Rhodium catalysts can be utilized for the synthesis of acylmethyl-substituted 2-arylpyridine derivatives from 3-aryl-2H-azirines through a C-H activation pathway, demonstrating a novel C-C bond-forming reaction.

The selection of the appropriate catalytic system is crucial for achieving the desired product with high yield and selectivity. The following sections provide detailed quantitative data and experimental protocols for several key metal-catalyzed ring-opening reactions of 2H-azirines.

Data Presentation

The following tables summarize quantitative data for selected metal-catalyzed ring-opening reactions of 2H-azirines, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles from 2H-Azirines and Hydrazones[3]

Entry	2H-Azirine (R ¹)	Hydrazone (R ² , R ³)	Catalyst (mol%)	Additive	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Ph	Ph, H	Pd(OAc) ₂ (10)	CsF, K ₂ S ₂ O ₈	1,4-Dioxane	100	12	75
2	4-MeC ₆ H ₄	Ph, H	Pd(OAc) ₂ (10)	CsF, K ₂ S ₂ O ₈	1,4-Dioxane	100	12	72
3	4-BrC ₆ H ₄	Ph, H	Pd(OAc) ₂ (10)	CsF, K ₂ S ₂ O ₈	1,4-Dioxane	100	12	68
4	Ph	4-ClC ₆ H ₄ , H	Pd(OAc) ₂ (10)	CsF, K ₂ S ₂ O ₈	1,4-Dioxane	100	12	70

Table 2: Copper-Catalyzed Synthesis of 3-Alkynylated Pyrroles from 2H-Azirines and Terminal Alkynes[1][2]

Entry	2H-Azirine (R ¹)	Alkyne (R ²)	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Ph	Ph	CuI (10)	Et ₃ N	Toluene	80	12	85
2	4-MeOC ₆ H ₄	Ph	CuI (10)	Et ₃ N	Toluene	80	12	82
3	4-ClC ₆ H ₄	Ph	CuI (10)	Et ₃ N	Toluene	80	12	78
4	Ph	n-Bu	CuI (10)	Et ₃ N	Toluene	80	12	75

Table 3: Iron-Catalyzed Synthesis of 2,3-Disubstituted Indoles from 2H-Azirines[4]

Entry	2H-Azirine (R ¹ , R ²)	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Ph, Me	FeCl ₂ (5)	THF	70	12	85
2	4-MeC ₆ H ₄ , Me	FeCl ₂ (5)	THF	70	12	82
3	4-BrC ₆ H ₄ , Me	FeCl ₂ (5)	THF	70	12	78
4	Ph, Et	FeCl ₂ (5)	THF	70	12	80

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data tables.

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles[3]

To a screw-capped vial were added 2H-azirine (0.2 mmol, 1.0 equiv), hydrazone (0.24 mmol, 1.2 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), CsF (60.8 mg, 0.4 mmol, 2.0 equiv), and K₂S₂O₈ (108.1 mg, 0.4 mmol, 2.0 equiv). The vial was evacuated and backfilled with argon three times. Then, 1,4-dioxane (2.0 mL) was added, and the mixture was stirred at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature, diluted with ethyl acetate (10 mL), and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired polysubstituted pyrazole.

Protocol 2: General Procedure for Copper-Catalyzed Synthesis of 3-Alkynylated Pyrroles[1][2]

A mixture of 2H-azirine (0.5 mmol, 1.0 equiv), terminal alkyne (0.6 mmol, 1.2 equiv), CuI (9.5 mg, 0.05 mmol, 10 mol%), and Et₃N (0.14 mL, 1.0 mmol, 2.0 equiv) in toluene (5.0 mL) was stirred in a sealed tube at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture was quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over

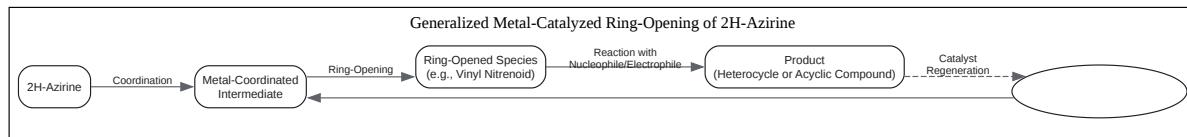
anhydrous Na_2SO_4 , and concentrated in *vacuo*. The residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give the desired 3-alkynylated pyrrole.

Protocol 3: General Procedure for Iron-Catalyzed Synthesis of 2,3-Disubstituted Indoles[4]

In a glovebox, a solution of the 2H-azirine (0.2 mmol, 1.0 equiv) in anhydrous THF (2.0 mL) was treated with FeCl_2 (1.3 mg, 0.01 mmol, 5 mol%). The reaction mixture was stirred at 70 °C for 12 hours. Upon completion, the reaction was cooled to room temperature and the solvent was removed under reduced pressure. The crude residue was purified by flash chromatography on silica gel (hexanes/ethyl acetate) to afford the corresponding 2,3-disubstituted indole.

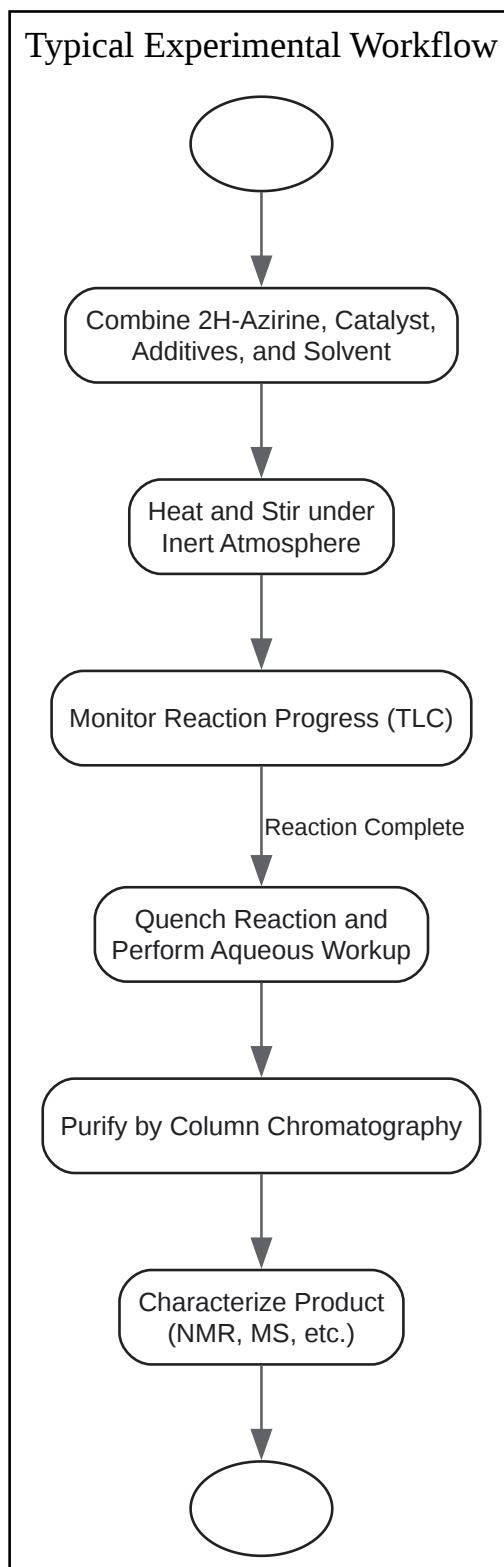
Visualizations

The following diagrams illustrate the generalized reaction pathways and experimental workflows for metal-catalyzed ring-opening reactions of 2H-azirines.

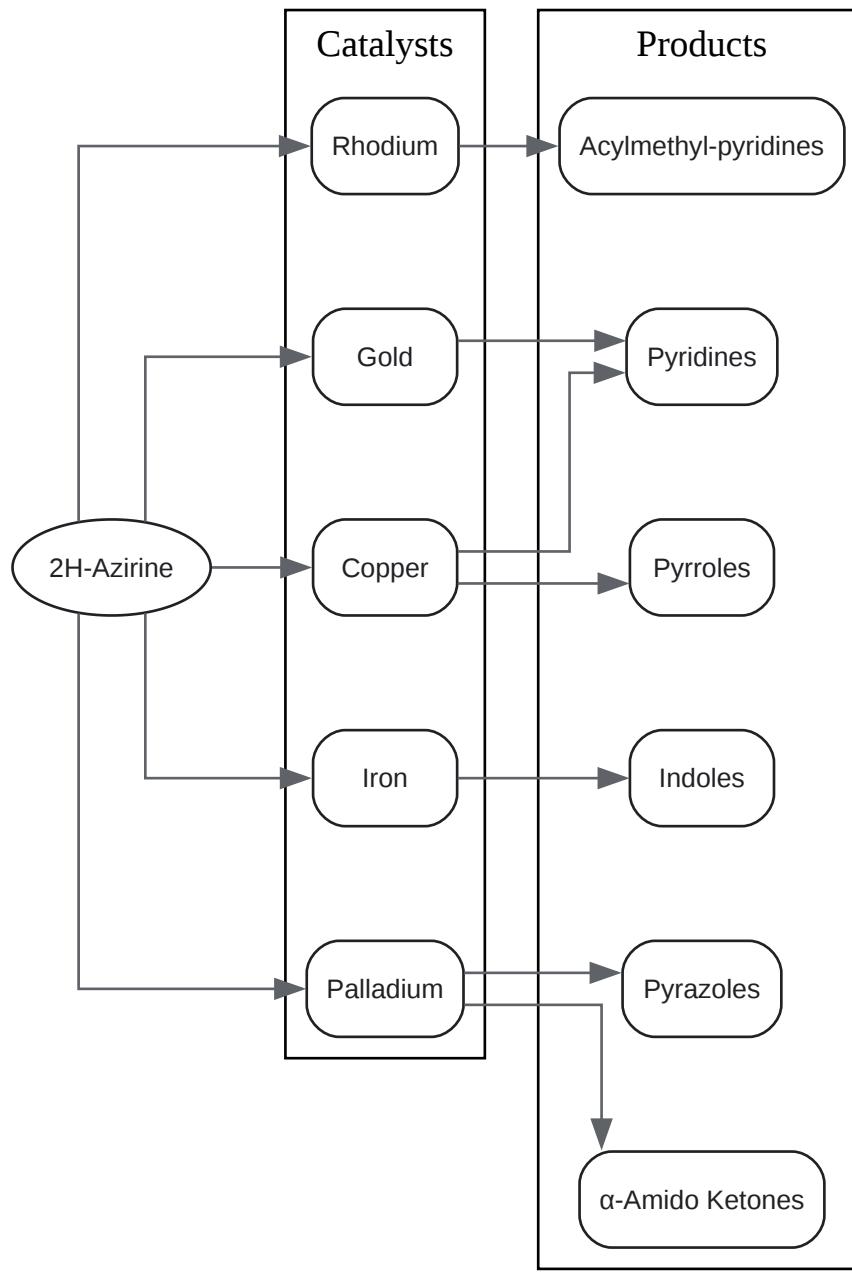


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Caption: Generalized mechanism of metal-catalyzed 2H-azirine ring-opening.



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